molecular formula C9H11NO2 B3045228 2-Methyl-2-(pyridin-2-yl)propanoic acid CAS No. 1033546-27-8

2-Methyl-2-(pyridin-2-yl)propanoic acid

Cat. No.: B3045228
CAS No.: 1033546-27-8
M. Wt: 165.19
InChI Key: SSUAULNKNQTVOL-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted at the 2-position with a 2-methylpropanoic acid group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow methods. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, often facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aluminum chloride in anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-2-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism by which 2-Methyl-2-(pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-(pyridin-2-yl)propanoic acid is unique due to the combination of the pyridine ring and the 2-methylpropanoic acid group. This structural feature imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

2-methyl-2-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-5-3-4-6-10-7/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUAULNKNQTVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670743
Record name 2-Methyl-2-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033546-27-8
Record name 2-Methyl-2-(pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.275 g of 2-methyl-2-pyridin-2-yl-propionic acid methyl ester [CAS 476429-22-8] in 10 ml of methanol at room temperature is admixed with 3.65 ml of 1M aqueous lithium hydroxide solution. After stirring for 12 hours, the reaction mixture is adjusted to pH 6-7 with 1M HCl and concentrated by evaporation. The residue is dissolved in 60 ml of 5:1 ethyl acetate/methanol, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid which is used without further purification.
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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